2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate
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Overview
Description
2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate is a fluorinated methacrylate compound known for its unique chemical properties. It is characterized by the presence of a heptadecafluorooctyl group, which imparts significant hydrophobicity and chemical resistance. This compound is used in various applications, including coatings, adhesives, and surface treatments, due to its ability to form durable and resistant films .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate typically involves the reaction of heptadecafluorooctyl sulfonyl chloride with 2-aminoethyl methacrylate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylate group allows for radical polymerization, forming polymers and copolymers.
Hydrolysis: The ester linkage in the methacrylate group can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Polymerization: Initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or UV conditions.
Hydrolysis: Acidic or basic aqueous solutions are used to hydrolyze the ester linkage
Major Products Formed
Substitution Reactions: Products include substituted sulfonyl derivatives.
Polymerization: Polymers and copolymers with varying properties depending on the comonomers used.
Hydrolysis: Methacrylic acid and corresponding alcohols
Scientific Research Applications
2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate has a wide range of scientific research applications:
Chemistry: Used in the synthesis of fluorinated polymers and copolymers for advanced materials.
Biology: Employed in the development of biocompatible coatings and drug delivery systems.
Medicine: Investigated for use in medical devices and implants due to its biocompatibility and resistance to degradation.
Industry: Applied in the production of high-performance coatings, adhesives, and surface treatments for various substrates
Mechanism of Action
The mechanism of action of 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate is primarily related to its ability to form strong, durable films and coatings. The heptadecafluorooctyl group provides hydrophobicity and chemical resistance, while the methacrylate group allows for polymerization and cross-linking. These properties enable the compound to create protective barriers on surfaces, enhancing their durability and resistance to environmental factors .
Comparison with Similar Compounds
Similar Compounds
- 2-(((Nonafluorobutyl)sulfonyl)methylamino)ethyl methacrylate
- 2-(((Tridecafluorohexyl)sulfonyl)methylamino)ethyl methacrylate
- 2-(((Pentadecafluoroheptyl)sulfonyl)methylamino)ethyl methacrylate
Uniqueness
Compared to similar compounds, 2-(((Heptadecafluorooctyl)sulfonyl)methylamino)ethyl methacrylate stands out due to its longer fluorinated chain, which provides enhanced hydrophobicity and chemical resistance. This makes it particularly suitable for applications requiring high-performance coatings and surface treatments .
Properties
CAS No. |
14650-24-9 |
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Molecular Formula |
C8F17SO2N(CH3)CH2CH2OC(O)C(CH3)=CH2 C15H12F17NO4S |
Molecular Weight |
625.3 g/mol |
IUPAC Name |
2-[1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl(methyl)amino]ethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C15H12F17NO4S/c1-6(2)7(34)37-5-4-33(3)38(35,36)15(31,32)13(26,27)11(22,23)9(18,19)8(16,17)10(20,21)12(24,25)14(28,29)30/h1,4-5H2,2-3H3 |
InChI Key |
UZMOXNBUTMPDCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCN(C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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